molecular formula C12H18N4O2S B6504937 4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine CAS No. 1448066-05-4

4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine

Cat. No. B6504937
CAS RN: 1448066-05-4
M. Wt: 282.36 g/mol
InChI Key: XDDRIDFZPIKDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Scientific Research Applications

4-(4-CPSP) has been used in a variety of scientific research applications. It has been used as a tool for studying enzyme kinetics, as a substrate for cell-based assays, and as a model system for studying protein-ligand interactions. Additionally, 4-(4-CPSP) has been used to study the structure-activity relationships of drugs and to determine the binding affinity of small molecules to proteins.

Advantages and Limitations for Lab Experiments

The use of 4-(4-CPSP) in lab experiments has several advantages. It is relatively easy to synthesize and is highly regioselective, making it a useful tool for studying enzyme kinetics and protein-ligand interactions. Additionally, it is relatively inexpensive and has a wide range of applications. However, it also has several limitations. It is not very stable and is prone to degradation, which can make it difficult to use in long-term experiments. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a variety of future directions for the research and development of 4-(4-CPSP). It could be used to develop novel drugs and to study the structure-activity relationships of existing drugs. Additionally, it could be used to study the effects of small molecules on gene expression and to develop new tools for studying protein-ligand interactions. Furthermore, it could be used to develop new tools for studying enzyme kinetics and to develop new methods for studying the effects of drugs on cells. Finally, it could be used to study the effects of environmental factors on biological processes.

Synthesis Methods

The synthesis of 4-(4-CPSP) involves a multi-step process. The first step is the formation of the cyclopropylsulfonyl group, which is accomplished through the reaction of cyclopropyl bromide and sulfur trioxide in acetonitrile. This reaction produces a sulfonate ester, which is then reacted with piperazine to form the 4-(4-CPSP) product. The reaction is typically carried out at room temperature and is highly regioselective.

properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-10-8-13-9-14-12(10)15-4-6-16(7-5-15)19(17,18)11-2-3-11/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDRIDFZPIKDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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